molecular formula C25H32F3N3O4 B587676 Silodosin-d6 CAS No. 1051374-52-7

Silodosin-d6

货号: B587676
CAS 编号: 1051374-52-7
分子量: 501.58
InChI 键: PNCPYILNMDWPEY-JBAXCKMLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Silodosin-d6 is a deuterated form of Silodosin, an alpha-1 adrenergic receptor antagonist used primarily for the treatment of benign prostatic hyperplasia (BPH). The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Silodosin due to its stable isotope labeling.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Silodosin-d6 involves multiple steps to ensure high optical purity and enantiomeric excess. One common method includes the separation of enantiomers from a racemic mixture using a protecting group and cyano or carbamoyl groups . The process typically involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of the desired enantiomer.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for the separation and purification steps. The use of deuterated reagents and solvents is crucial to ensure the incorporation of deuterium atoms into the final product.

化学反应分析

Types of Reactions

Silodosin-d6 undergoes various chemical reactions, including:

    Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Commonly employs reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Involves nucleophilic or electrophilic substitution reactions, often using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, sulfonates, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols or amines.

科学研究应用

Silodosin-d6 is widely used in scientific research for various applications:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Silodosin.

    Biology: Employed in biological studies to understand the interaction of Silodosin with biological targets.

    Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of Silodosin.

    Industry: Utilized in the development of new formulations and drug delivery systems for Silodosin.

相似化合物的比较

Similar Compounds

    Tamsulosin: Another alpha-1 adrenergic receptor antagonist used for BPH.

    Finasteride: A 5-alpha-reductase inhibitor used for BPH and androgenetic alopecia.

    Dutasteride: Similar to Finasteride, used for BPH and hair loss.

Uniqueness

Silodosin-d6 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. Compared to Tamsulosin and Finasteride, this compound offers a higher selectivity for the alpha-1A adrenergic receptors, resulting in fewer cardiovascular side effects .

生物活性

Silodosin-d6, a deuterated form of silodosin, is an α1-adrenoceptor antagonist primarily utilized in the treatment of benign prostatic hyperplasia (BPH). This compound exhibits high uroselectivity, making it effective in alleviating lower urinary tract symptoms (LUTS) associated with BPH. The following sections detail its biological activity, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Pharmacological Profile

Mechanism of Action
this compound acts selectively on the alpha-1A adrenergic receptors predominantly found in the prostate and bladder neck. By blocking these receptors, it induces smooth muscle relaxation, thereby improving urinary flow and reducing symptoms associated with BPH. Studies indicate that this compound has a significantly higher affinity for human alpha-1A receptors compared to alpha-1B receptors, which is crucial for minimizing side effects related to cardiovascular functions .

Pharmacokinetics
The pharmacokinetic parameters of this compound are similar to those of its non-deuterated counterpart. Key pharmacokinetic findings include:

  • Bioavailability : Approximately 32%
  • Peak Plasma Concentration (Cmax) : Ranges from 42.5 ng/mL to 143.9 ng/mL depending on the dosage.
  • Time to Peak Concentration (Tmax) : Approximately 2.5 hours post-administration.
  • Half-Life (t1/2) : Around 7.6 hours for silodosin and approximately 24 hours for its main metabolite, KMD-3213G .

Clinical Efficacy

Case Studies and Trials
this compound has been evaluated in several clinical trials focusing on its efficacy in treating BPH symptoms. A pivotal study involving over 900 men demonstrated that treatment with silodosin resulted in significant improvements in the International Prostate Symptom Score (IPSS) compared to placebo:

  • Total IPSS Change : -4.2 for silodosin vs -2.3 for placebo after 12 weeks (p < 0.0001).
  • Peak Urinary Flow Rate Improvement : Increased by 2.8 mL/s with silodosin compared to 1.5 mL/s with placebo (p < 0.0001) .

Safety Profile

The safety profile of this compound is well-established from clinical trials:

  • Common Adverse Effects : Retrograde ejaculation (28.1% of patients), orthostatic hypotension (2.6%).
  • Discontinuation Rates : Low, with only a small percentage of patients discontinuing due to side effects .

Table 1: Summary of Clinical Efficacy Trials

Study TypePopulation SizeTreatment DurationIPSS ImprovementCommon Side Effects
Phase 3 Trial92312 weeks-4.2Retrograde ejaculation (28%)
Comparative StudyVariesVariesSignificant vs TamsulosinSimilar rates of hypotension

Table 2: Pharmacokinetic Parameters

ParameterThis compound
Bioavailability~32%
Cmax42.5 - 143.9 ng/mL
Tmax~2.5 hours
Half-Life~7.6 hours

属性

IUPAC Name

1-(1,1,2,2,3,3-hexadeuterio-3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1/i4D2,9D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCPYILNMDWPEY-JBAXCKMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCC2=C1C(=CC(=C2)C[C@@H](C)NCCOC3=CC=CC=C3OCC(F)(F)F)C(=O)N)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678731
Record name 1-[3-Hydroxy(~2~H_6_)propyl]-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1051374-52-7
Record name 1-[3-Hydroxy(~2~H_6_)propyl]-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。